molecular formula C21H19N5O3 B2631869 2,4-Dimethyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893954-23-9

2,4-Dimethyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No. B2631869
CAS RN: 893954-23-9
M. Wt: 389.415
InChI Key: RJIASQHDIYCTJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione, commonly known as PD168393, is a synthetic compound that belongs to the class of tyrosine kinase inhibitors. This compound has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the activity of epidermal growth factor receptor (EGFR) and other tyrosine kinases.

Mechanism Of Action

PD168393 inhibits the activity of 2,4-Dimethyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione and other tyrosine kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups from ATP to the tyrosine residues on the receptor, which is necessary for the activation of downstream signaling pathways. This inhibition of the 2,4-Dimethyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione signaling pathway leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
PD168393 has been shown to have potent anti-proliferative and pro-apoptotic effects on cancer cells. It has been shown to induce cell cycle arrest in the G1 phase and inhibit the expression of cyclin D1, which is necessary for the progression of the cell cycle. PD168393 has also been shown to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and induce the expression of pro-apoptotic proteins such as Bax, leading to the induction of apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

PD168393 has several advantages for lab experiments. It has a high potency and selectivity for 2,4-Dimethyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione and other tyrosine kinases, making it an ideal candidate for studying the role of these kinases in cancer cell proliferation and survival. PD168393 is also relatively stable and can be easily synthesized in the lab. However, PD168393 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in in vivo studies. Additionally, PD168393 has not been extensively studied in clinical trials, so its efficacy and safety in humans are not fully understood.

Future Directions

There are several future directions for PD168393 research. One potential direction is to study the efficacy of PD168393 in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is to study the potential use of PD168393 in the treatment of other diseases, such as autoimmune disorders or neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of PD168393 and its potential side effects in humans.

Synthesis Methods

PD168393 can be synthesized through a multistep process that involves the reaction of 2-amino-6-chloropurine with 4-phenoxybenzaldehyde in the presence of a base to form the intermediate compound, 2-amino-6-(4-phenoxyphenyl)purine. This intermediate is then reacted with dimethyl acetylenedicarboxylate and triethylamine to form the desired product, PD168393.

Scientific Research Applications

PD168393 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of 2,4-Dimethyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione and other tyrosine kinases, which are known to play a crucial role in cancer cell proliferation and survival. PD168393 has been tested in various cancer cell lines and animal models, and has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

properties

IUPAC Name

2,4-dimethyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-23-18-17(19(27)24(2)21(23)28)26-13-12-25(20(26)22-18)14-8-10-16(11-9-14)29-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIASQHDIYCTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.